molecular formula C20H12F4N2 B171682 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole CAS No. 199594-59-7

2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole

Cat. No.: B171682
CAS No.: 199594-59-7
M. Wt: 356.3 g/mol
InChI Key: MDIRLWZOKMHIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole is a chemical compound known for its unique structure and properties. It belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system. The presence of difluorophenyl groups enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole typically involves the condensation of o-phenylenediamine with 2,6-difluorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl groups enhance its binding affinity and selectivity, allowing it to modulate various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole, 2-phenyl-1-((2,6-difluorophenyl)methyl)-
  • 1H-Benzimidazole, 2-(2,4-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-
  • 1H-Benzimidazole, 2-(2,6-dichlorophenyl)-1-((2,6-difluorophenyl)methyl)-

Uniqueness

Compared to similar compounds, 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole stands out due to its enhanced chemical stability and reactivity, attributed to the presence of multiple difluorophenyl groups. This unique structure allows for a broader range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

199594-59-7

Molecular Formula

C20H12F4N2

Molecular Weight

356.3 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole

InChI

InChI=1S/C20H12F4N2/c21-13-5-3-6-14(22)12(13)11-26-18-10-2-1-9-17(18)25-20(26)19-15(23)7-4-8-16(19)24/h1-10H,11H2

InChI Key

MDIRLWZOKMHIJZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F

199594-59-7

Synonyms

2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2,6-difluorophenyl)benzimidazole (Example 12) (2.00 g, 8.70 mmol) and 2,6-difluoro-α-bromo-toluene (25) (2.85 g, 160 M%), were dissolved in THF (20 mL). To this mixture, NaH (0.75 g, 215 M%) was added. After mixing for 2 hours, the reaction was quenched with MeOH and concentrated. The residue was redissolved in ethylacetate, and washed with NaHCO3 (sat. aq.) and NaCl (sat. aq.). The combined washings were dried (Na2SO4), filtered and concentrated. The crude product was recrystallized from ethylacetate/hexane (1:1) yielding white powders of 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole (2.62 g, 0.35 mmol, 85% yield. M.p. 145° C. 1H-NMR (300 MHz, CD2Cl2): δ7.77 (m, 1H, H4), 7.54 (m, 1H, H4′), 7.49m, 1H, H7), 7.29 (m, 2H, H5,6), 7.24 (m, 1H, H4″), 7.08 (m, 2H, H3′,5′), 5.82 (m, 2H, H3″,5″), 5.30 (s, 2H, CH2PhF2).
Quantity
2 g
Type
reactant
Reaction Step One
Name
2,6-difluoro-α-bromo-toluene
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.